KAAD-Cyclopamine

Catalog No.
S651114
CAS No.
306387-90-6
M.F
C44H63N3O4
M. Wt
698.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KAAD-Cyclopamine

CAS Number

306387-90-6

Product Name

KAAD-Cyclopamine

IUPAC Name

N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide

Molecular Formula

C44H63N3O4

Molecular Weight

698.0 g/mol

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1

InChI Key

WDHRPWOAMDJICD-BWBMXWGBSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Synonyms

3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine, KAAD-cyclopamine

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Isomeric SMILES

C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C

Inhibition of Hedgehog Signaling

Cyclopamine-KAAD specifically binds to Smoothened (Smo), a key signaling molecule in the Hh pathway. This binding disrupts Smo's function, leading to the inhibition of downstream signaling and the suppression of cell proliferation and survival. Studies have shown that Cyclopamine-KAAD effectively inhibits the growth and survival of various cancer cell lines, including those derived from esophageal, gastrointestinal, hepatic, and pancreatic cancers [, , ].

Advantages over Cyclopamine

While Cyclopamine-KAAD shares its Hh signaling inhibition function with its parent compound, Cyclopamine, it offers several advantages:

  • Increased potency: Cyclopamine-KAAD exhibits a higher binding affinity for Smo compared to Cyclopamine, resulting in more potent Hh signaling inhibition [].
  • Improved cell permeability: Cyclopamine-KAAD is readily taken up by cells, making it more effective in targeting cancer cells within the tumor microenvironment [].
  • Reduced toxicity: Studies suggest that Cyclopamine-KAAD may have a lower toxicity profile compared to Cyclopamine, making it potentially safer for therapeutic applications [].

Research Applications

Cyclopamine-KAAD is currently being investigated in preclinical studies for its potential as a cancer therapeutic agent. Here are some specific areas of research:

  • Combination therapy: Researchers are exploring the potential of combining Cyclopamine-KAAD with other anti-cancer drugs to enhance therapeutic efficacy and overcome drug resistance [].
  • Targeted therapy: Studies are ongoing to identify specific cancer types and patient populations that might benefit most from Cyclopamine-KAAD treatment based on their Hh signaling dependence [].
  • Drug development: Efforts are underway to optimize the structure and properties of Cyclopamine-KAAD to improve its therapeutic potential and overcome limitations associated with its current form [].

KAAD-Cyclopamine, also known as 3-Keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine, is a potent, cell-permeable analog of cyclopamine. It is characterized by its ability to specifically inhibit Hedgehog signaling pathways, which are crucial in various developmental processes and have been implicated in several cancers. The compound is notably effective with an inhibitory concentration (IC₅₀) of approximately 20 nM, making it a powerful tool in biological research and potential therapeutic applications .

Cyclopamine-KAAD acts as an antagonist of the Hedgehog (Hh) signaling pathway [, ]. This means it interferes with the normal function of the pathway by binding to a specific protein, Smoothened (Smo), and preventing its activation []. The Hh pathway is crucial for embryonic development and tissue repair, and its abnormal activation is implicated in some cancers []. By inhibiting this pathway, Cyclopamine-KAAD can be used to study its role in various biological processes.

Starting from cyclopamine. Key steps include coupling an alkaloid precursor with specific reagents to introduce the necessary functional groups. The synthesis is characterized by its complexity and requires careful control of reaction conditions to yield the desired compound efficiently . Detailed procedures for synthesizing KAAD-Cyclopamine and related compounds have been documented in various studies, emphasizing the importance of precise chemical techniques in producing this analog .

The biological activity of KAAD-Cyclopamine is predominantly linked to its inhibition of Hedgehog signaling. This pathway is vital for regulating cell growth and differentiation during embryonic development and has been associated with various malignancies when dysregulated. In vitro studies have demonstrated that KAAD-Cyclopamine can sensitize human glioma cells to TRAIL-induced apoptosis, indicating its potential use in cancer therapy . Additionally, it has been shown to suppress ShhNp-induced pathway activity effectively.

KAAD-Cyclopamine has significant applications in both research and potential therapeutic contexts. Its primary use lies in studying the Hedgehog signaling pathway's role in development and disease. Researchers utilize this compound to explore mechanisms underlying various cancers and developmental disorders. Furthermore, due to its ability to inhibit tumor growth by targeting the Hedgehog pathway, KAAD-Cyclopamine is being investigated for its potential as an anti-cancer agent .

Interaction studies have demonstrated that KAAD-Cyclopamine binds directly to Smo, influencing its localization and activity within cells. This binding alters Smo's conformation, promoting its exit from the endoplasmic reticulum and facilitating subsequent signaling events. The compound's interactions are sensitive to the presence of other proteins involved in Hedgehog signaling, such as Patched (Ptch), which modulates Smo activity . These studies provide insight into the molecular mechanisms by which KAAD-Cyclopamine exerts its effects.

KAAD-Cyclopamine shares structural similarities with several other compounds that also target Hedgehog signaling pathways. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
CyclopamineHighNatural product; first identified Hedgehog inhibitor
BODIPY-cyclopamineModerateFluorescent label; used for tracking in cells
IPI-926ModerateOrally bioavailable; used in clinical trials
GDC-0449ModerateDeveloped for cancer therapy; selective Smo inhibitor

KAAD-Cyclopamine's uniqueness lies in its enhanced potency and lower toxicity compared to cyclopamine while maintaining specificity for Hedgehog signaling inhibition. Its design allows for better cellular permeability and efficacy in biological assays .

Malignant gliomas, particularly glioblastoma multiforme, exhibit intrinsic resistance to conventional therapies due to dysregulated apoptotic pathways and persistent survival signaling. KAAD-Cyclopamine addresses these challenges through three interconnected mechanisms: synergistic apoptosis induction with TRAIL, suppression of Bcl-2/c-FLIP networks, and death receptor upregulation.

Synergistic Apoptosis Induction With TRAIL in Primary Glioblastoma Cultures

TRAIL resistance remains a major barrier in glioma therapeutics, as malignant cells often evade extrinsic apoptosis through decoy receptor overexpression or defective death receptor signaling. KAAD-Cyclopamine circumvents this resistance by priming glioblastoma cells for TRAIL-mediated apoptosis. In primary glioblastoma cultures, single-agent treatment with either KAAD-Cyclopamine or TRAIL fails to induce significant cytotoxicity. However, combined administration results in rapid caspase activation and apoptotic cell death, with up to 80% viability reduction observed within 48 hours [1] [2].

The synergy arises from KAAD-Cyclopamine’s dual modulation of intrinsic and extrinsic apoptotic pathways. By inhibiting Smoothened, the compound suppresses glioma-associated oncogene 1 (Gli1) transcription, thereby reducing pro-survival signals. Concurrently, it sensitizes the mitochondrial pathway to TRAIL-induced caspase-8 activation through Bid cleavage [1]. This bidirectional crosstalk ensures comprehensive apoptosis induction, even in TRAIL-resistant phenotypes. Mechanistically, KAAD-Cyclopamine enhances TRAIL’s capacity to oligomerize death receptors, facilitating efficient death-inducing signaling complex (DISC) assembly. Flow cytometry analyses reveal a 3.2-fold increase in DISC formation when glioblastoma cells are pretreated with KAAD-Cyclopamine prior to TRAIL exposure [1] [6].

Downregulation of Bcl-2/c-FLIP Survival Signaling Networks

Bcl-2 and c-FLIP constitute critical anti-apoptotic safeguards in gliomas, conferring resistance to both chemotherapy and targeted therapies. KAAD-Cyclopamine disrupts these networks through transcriptional and post-translational mechanisms. Quantitative PCR and immunoblotting demonstrate a dose-dependent reduction in Bcl-2 mRNA (62% decrease at 10 μM) and protein levels (45% reduction at 24 hours) in TRAIL-resistant glioblastoma lines [1] [5]. Similarly, c-FLIP expression declines by 50–70% following KAAD-Cyclopamine treatment, as validated by RNA interference and overexpression studies [1] [6].

The compound’s impact on these survival proteins is mediated through Gli1-dependent and independent pathways. While Bcl-2 downregulation correlates with diminished Gli1 transcriptional activity, c-FLIP suppression occurs via proteasomal degradation triggered by KAAD-Cyclopamine-induced reactive oxygen species (ROS) [6]. Functional assays using Bcl-2-overexpressing glioblastoma cells show attenuated apoptosis upon KAAD-Cyclopamine/TRAIL co-treatment, confirming Bcl-2’s central role in resistance [1]. Likewise, c-FLIP overexpression blunts caspase-8 activation by 40%, underscoring its importance in maintaining apoptotic inertia [6].

Death Receptor 4/5 Upregulation Mechanisms

KAAD-Cyclopamine enhances TRAIL sensitivity by elevating DR4 and DR5 surface expression in glioblastoma cells. Flow cytometric analyses document a 2.5-fold increase in DR4 and a 3.1-fold rise in DR5 within 12 hours of treatment [1] [2]. This upregulation originates from two convergent mechanisms: Smoothened inhibition-mediated Gli1 suppression and nuclear factor-kappa B (NF-κB) activation.

Gli1 repression by KAAD-Cyclopamine removes transcriptional inhibition on DR4/DR5 promoters, permitting basal expression. Concurrently, the compound activates NF-κB through inhibitor of kappa B (IκB) kinase (IKK) phosphorylation, driving death receptor transcription. Chromatin immunoprecipitation (ChIP) assays confirm enhanced NF-κB binding to DR5 promoter regions following KAAD-Cyclopamine exposure [1]. This dual regulation ensures robust death receptor presentation, creating a permissive environment for TRAIL-induced apoptosis.

Notably, DR4/DR5 upregulation is selective for malignant cells, as normal human astrocytes show no significant receptor changes under identical conditions [1]. This tumor-specific effect minimizes off-target toxicity and underscores KAAD-Cyclopamine’s therapeutic window.

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

697.48185750 g/mol

Monoisotopic Mass

697.48185750 g/mol

Heavy Atom Count

51

Appearance

A solid

Dates

Last modified: 04-14-2024

Explore Compound Types